



# Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degrader

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Compound of Interest		
Compound Name:	Antitumor agent-110	
Cat. No.:	B12378927	Get Quote

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader.[1][2] It is designed to selectively target the Androgen Receptor (AR) for ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism of action is distinct from traditional AR inhibitors, offering a potential advantage in overcoming resistance.[1]

#### **Mechanism of Action**

Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the Androgen Receptor. This proximity induces the polyubiquitination of AR, marking it for degradation by the proteasome. This "catalytic" or iterative process allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.



## Prostate Cancer Cell **Ternary Complex Formation** Bavdegalutamide Ubiquitin (ARV-110) Recruits E3 Ligase Cereblon E3 Binds to AR **Ubiquitin Ligase Polyubiquitination** Androgen Receptor (AR) Targeted for Degradation Proteasome Degradation Induces Inhibits Cellular Effects Inhibition of Cell **Apoptosis**

#### Mechanism of Action of Bavdegalutamide (ARV-110)

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Proliferation

Bavdegalutamide's PROTAC mechanism of action.



## **In Vivo Dosage and Administration**

The following table summarizes the in vivo dosages of Bavdegalutamide used in preclinical studies.

Animal Model	Tumor Model	Dosage	Administr ation Route	Dosing Schedule	Key Findings	Referenc e
CB17/SCI D Mice	VCaP Xenograft (castrated)	3 mg/kg	Oral	Daily	Combinatio n with abiraterone showed greater tumor growth inhibition.	
CB17/SCI D Mice	VCaP Xenograft (intact)	3 mg/kg and 10 mg/kg	Oral	Daily	Showed substantial tumor growth inhibition (60% and 70% respectivel y).	
Rats	-	15 mg/kg and 45 mg/kg	Oral	-	Induced prostate involution in a dosedependent manner.	

## **Experimental Protocols**

VCaP Xenograft Model in Mice:

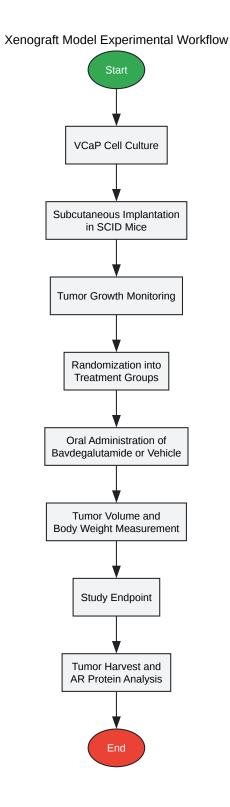






- Cell Culture: VCaP cells are cultured in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.
- Animal Model: Male CB17/SCID mice are used. For castrated models, surgical castration is performed.
- Tumor Implantation: VCaP tumor cells are subcutaneously implanted in the dorsal flank of the mice.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Bavdegalutamide is prepared in a vehicle of 5% DMSO and 95% (2% Tween 80/PEG 400) for oral administration.
- Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for analysis of AR protein levels.





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A typical workflow for in vivo xenograft studies.



## **ED-110: An Indolocarbazole Antitumor Agent**

ED-110 is an indolocarbazole compound that acts as a potent topoisomerase I inhibitor. It has shown efficacy against a range of murine and human tumor models.

#### **Mechanism of Action**

ED-110 inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, ED-110 leads to DNA damage and ultimately cell death in rapidly dividing cancer cells.

#### In Vivo Dosage and Administration

The table below outlines the in vivo dosages for ED-110 from preclinical evaluations.



Animal Model	Tumor Model	Dosage	Administr ation Route	Dosing Schedule	Key Findings	Referenc e
Mice	P388 Leukemia	<2.5 mg/kg/day	Intraperiton eal (i.p.)	Daily for 10 days	Increased lifespan by over two- fold.	
Mice	L1210, L5178Y, or EL4 Murine Leukemia	Not specified	Intraperiton eal (i.p.)	-	Increased survival period by more than two-fold.	-
Mice	Meth A Fibrosarco ma	Not specified	-	-	Effective against spontaneo us metastasis.	-
Mice	MKN-45 Human Stomach Cancer Xenograft	Not specified	-	-	Effective against tumor growth.	-
Mice	Colon 26 and IMC Carcinoma (s.c. implanted)	Not specified	-	-	Effective against tumor growth.	

The maximum tolerated dose for P388 leukemia-bearing mice was >160 mg/kg/day for 10 days via i.p. administration.

## **Experimental Protocols**

Murine Leukemia Model:



- Animal Model: Appropriate mouse strains are used for the specific leukemia cell line (e.g., DBA/2 mice for P388).
- Tumor Implantation: Murine leukemia cells (e.g., P388, L1210) are implanted intraperitoneally.
- Treatment: Treatment with ED-110 or vehicle is initiated, typically one day after tumor implantation, and administered intraperitoneally for a specified number of days.
- Monitoring: The primary endpoint is the survival time of the mice. The increase in lifespan is calculated as a percentage.

## **Antitumor agent-110 (compound 13)**

Limited information is available for a compound referred to as "**Antitumor agent-110** (compound 13)". It is described as an anticancer imidazotetrazine that induces apoptosis and arrests the cell cycle at the G2/M phase. No in vivo dosage data for this specific compound was found in the provided search results. It is noted as a click chemistry reagent containing an alkyne group.

In summary, for researchers investigating "**Antitumor agent-110**," it is crucial to identify the specific compound of interest. Bavdegalutamide (ARV-110) has the most extensive publicly available preclinical data regarding in vivo dosage and protocols.

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#### References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader PubMed [pubmed.ncbi.nlm.nih.gov]



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